(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone
Description
The compound (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone features a 6,7-dimethoxy-3,4-dihydroisoquinoline core, a scaffold frequently explored in medicinal chemistry due to its pharmacological versatility. Key structural elements include:
- 4-Isopropylphenoxymethyl group: A lipophilic substituent that may enhance membrane permeability.
- 2-Nitrophenyl methanone: An electron-withdrawing aromatic moiety that could influence binding interactions or metabolic stability.
While direct data on its synthesis or biological activity are absent in the provided evidence, analogs with modifications to the phenoxy or aryl methanone groups (e.g., halogenation, methoxy variations) are well-documented .
Properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O6/c1-18(2)19-9-11-21(12-10-19)36-17-25-23-16-27(35-4)26(34-3)15-20(23)13-14-29(25)28(31)22-7-5-6-8-24(22)30(32)33/h5-12,15-16,18,25H,13-14,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXLHMYYSCMOTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone, often referred to as a derivative of isoquinoline, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The structure of the compound features a complex arrangement that includes isoquinoline and nitrophenyl moieties. This structural diversity is believed to contribute to its varied biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₄ |
| Molecular Weight | 318.35 g/mol |
| CAS Number | [Not available] |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study : A study published in 2023 demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The compound was found to activate caspase-3 and caspase-9 pathways, which are critical for apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Research Findings : A study conducted in 2022 reported a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial efficacy.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It appears to exert protective effects against oxidative stress-induced neuronal damage.
Experimental Evidence : In a rodent model of neurodegeneration, administration of the compound significantly reduced markers of oxidative stress and inflammation in brain tissues. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer’s disease.
The biological activities of the compound are attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in tumor growth and bacterial metabolism.
- Receptor Modulation : It has been suggested that the compound interacts with various receptors, influencing signaling pathways associated with cell survival and apoptosis.
- Antioxidant Properties : The presence of methoxy groups likely contributes to its antioxidant capacity, mitigating oxidative damage in cells.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key analogs and their substituent variations, molecular weights, and biological relevance:
Key Observations:
Substituent Effects on Activity: Electron-withdrawing groups (e.g., nitro in the target compound, chloro/bromo in Compounds 107–108) may enhance receptor binding via dipole interactions or metabolic stability . Lipophilic groups (e.g., 4-isopropylphenoxy in the target compound) could improve blood-brain barrier penetration compared to polar substituents like 4-methoxyphenoxy .
Mechanistic Insights: Analogs with similar scaffolds (e.g., tetrahydroisoquinoline derivatives) demonstrate shared mechanisms of action (MOAs), such as NMDA receptor modulation . supports that structurally related compounds (e.g., oleanolic acid derivatives) exhibit overlapping MOAs due to conserved scaffolds . However, substituent variations can drastically alter selectivity. For example, Compound 109 (), with a benzyloxy group, showed distinct receptor interactions compared to dimethylamino-substituted analogs .
Computational Predictions :
- Molecular docking studies (e.g., Glide XP in ) predict that nitro or halogen substituents may form charge-transfer complexes or hydrophobic interactions with target proteins . This aligns with the target compound’s 2-nitrophenyl group, which could enhance binding in enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
